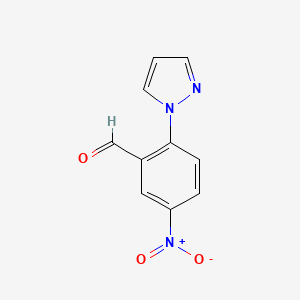
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C10H7N3O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a nitro group and a pyrazolyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde typically involves the nitration of 2-(1h-pyrazol-1-yl)benzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and the temperature must be carefully monitored to avoid decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Substitution: Primary amines or hydrazines in the presence of a suitable solvent like ethanol or methanol.
Major Products Formed
Reduction: 5-Amino-2-(1h-pyrazol-1-yl)benzaldehyde.
Substitution: Imines or hydrazones depending on the nucleophile used.
Scientific Research Applications
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde and its derivatives often involves the interaction with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting enzyme activity .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-2-(1h-pyrazol-1-yl)benzaldehyde: Similar structure but with a methoxy group instead of a nitro group.
5-Methyl-2-(1h-pyrazol-1-yl)benzaldehyde: Contains a methyl group instead of a nitro group.
2-(1h-Pyrazol-1-yl)benzaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
5-Nitro-2-(1h-pyrazol-1-yl)benzaldehyde is unique due to the presence of both a nitro group and a pyrazolyl group on the benzaldehyde core. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7N3O3 |
|---|---|
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-nitro-2-pyrazol-1-ylbenzaldehyde |
InChI |
InChI=1S/C10H7N3O3/c14-7-8-6-9(13(15)16)2-3-10(8)12-5-1-4-11-12/h1-7H |
InChI Key |
SAPYOZQRCUOWPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















